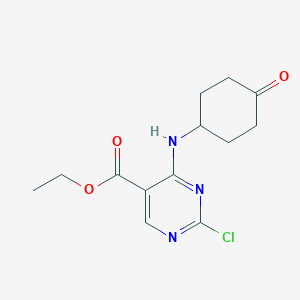
Ethyl 2-chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with 4-oxocyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4-aminopyrimidine: Shares the pyrimidine core but lacks the cyclohexyl group.
4-Oxocyclohexylamine: Contains the cyclohexyl group but lacks the pyrimidine ring.
Properties
Molecular Formula |
C13H16ClN3O3 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
ethyl 2-chloro-4-[(4-oxocyclohexyl)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-20-12(19)10-7-15-13(14)17-11(10)16-8-3-5-9(18)6-4-8/h7-8H,2-6H2,1H3,(H,15,16,17) |
InChI Key |
WEFUJCPNSKRHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CCC(=O)CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















